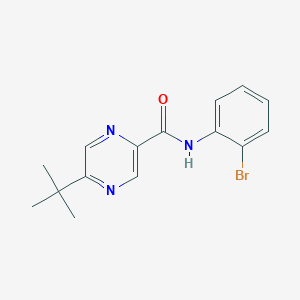![molecular formula C19H14ClNO2 B15168199 N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide CAS No. 634186-76-8](/img/structure/B15168199.png)
N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide is an organic compound that features a biphenyl group, a chlorinated phenol, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl group can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated biphenyl derivative with an amine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted biphenyl derivatives
科学的研究の応用
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes, while the chlorinated phenol and amide functionalities can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
Chlorobenzamide: Contains a chlorinated benzene ring and an amide group.
Hydroxybenzamide: Features a hydroxyl group on the benzene ring and an amide linkage.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide is unique due to the combination of its biphenyl structure, chlorinated phenol, and amide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
634186-76-8 |
|---|---|
分子式 |
C19H14ClNO2 |
分子量 |
323.8 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(22)17(12-15)19(23)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
InChIキー |
XZVVSMGLWHAWBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


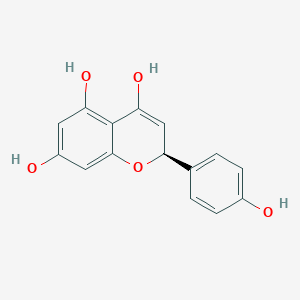
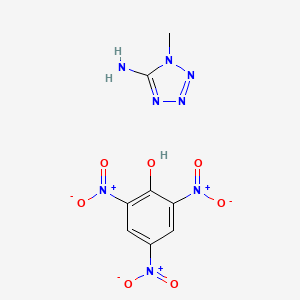
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
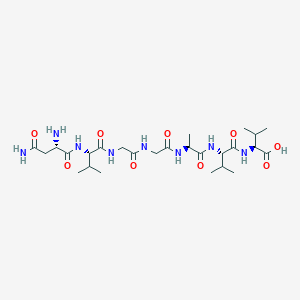
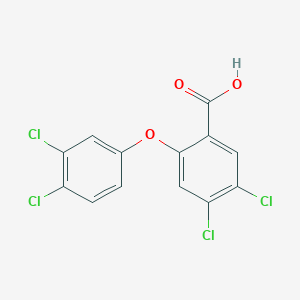

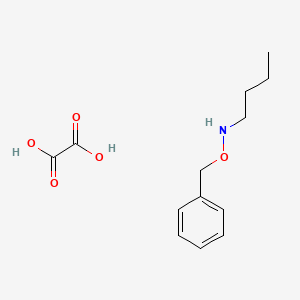

![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)

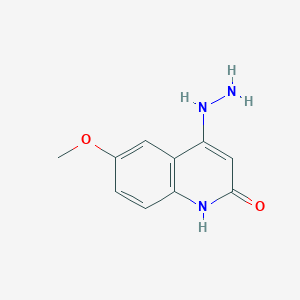
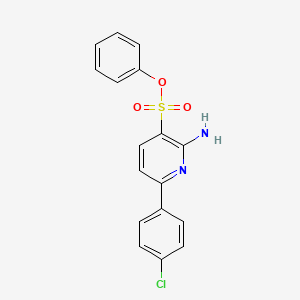
![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
